molecular formula C10H12BrNO2 B090021 1-Bromo-4-isobutyl-2-nitrobenzene CAS No. 1242336-57-7

1-Bromo-4-isobutyl-2-nitrobenzene

Cat. No.: B090021
CAS No.: 1242336-57-7
M. Wt: 258.11 g/mol
InChI Key: DPEAEAIYPYXSLG-UHFFFAOYSA-N
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Description

1-Bromo-4-isobutyl-2-nitrobenzene is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of benzene, featuring a bromine atom, an isobutyl group, and a nitro group attached to the benzene ring.

Mechanism of Action

Target of Action

The primary targets of 1-Bromo-4-isobutyl-2-nitrobenzene are the aromatic compounds in organic chemistry. The compound interacts with these targets through a series of reactions, including bromination, Friedel-Crafts alkylation, and nitration .

Mode of Action

The mode of action of this compound involves several steps. First, a bromine atom is introduced by bromination with Br2/FeBr3. Next, a methyl group is introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3. Finally, a nitro group is introduced by nitration with HNO3/H2SO4 .

In the case of free radical reactions, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of polysubstituted benzenes. The order in which reactions are carried out is critical to the success of the overall scheme. The introduction of a new substituent is strongly affected by the directing effects of other substituents .

Pharmacokinetics

Safety data sheets suggest that the compound should be handled with care, indicating that it may have significant bioavailability .

Result of Action

The result of the action of this compound is the successful synthesis of a complex molecule through a multistep process. The compound’s action results in the formation of a polysubstituted benzene, which has various applications in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-isobutyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

    Bromination: The addition of a bromine atom (Br) to the benzene ring using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-isobutyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation: The isobutyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Common Reagents and Conditions:

    Reduction: H2/Pd-C, SnCl2/HCl

    Substitution: NaOCH3, KOtBu

    Oxidation: KMnO4, CrO3

Major Products Formed:

    Reduction: 1-Bromo-4-isobutyl-2-aminobenzene

    Substitution: Various substituted benzene derivatives depending on the nucleophile used

    Oxidation: 1-Bromo-4-carboxy-2-nitrobenzene

Scientific Research Applications

1-Bromo-4-isobutyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.

    Medicine: The compound has been investigated for its potential use in drug development, particularly as a lead compound for the synthesis of novel anticancer and antibacterial agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • 1-Bromo-4-nitrobenzene
  • 1-Bromo-2-nitrobenzene
  • 1-Bromo-4-isobutylbenzene

Comparison: 1-Bromo-4-isobutyl-2-nitrobenzene is unique due to the presence of both the isobutyl and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. For example, 1-Bromo-4-nitrobenzene lacks the isobutyl group, which affects its solubility and reactivity in certain reactions. Similarly, 1-Bromo-4-isobutylbenzene lacks the nitro group, which influences its ability to participate in reduction and substitution reactions .

Properties

IUPAC Name

1-bromo-4-(2-methylpropyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7(2)5-8-3-4-9(11)10(6-8)12(13)14/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEAEAIYPYXSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615669
Record name 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-57-7
Record name 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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